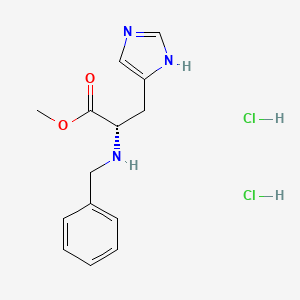

Bzl-his-ome 2hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

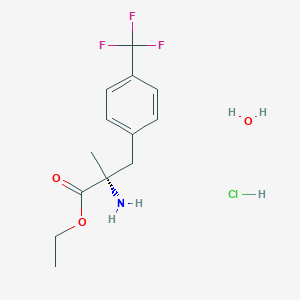

Bzl-his-ome 2hcl, also known as H-His(Bzl)-OMe · 2 HCl, is a compound with the chemical formula C₁₄H₁₇N₃O₂ · 2 HCl . It is a mix of τ-Bzl (mainly formed) and π-Bzl isomer . The CAS Number for the τ-isomer is 93983-56-3 .

Molecular Structure Analysis

The IUPAC name for Bzl-his-ome 2hcl is methyl 2- (benzylamino)-3- (1H-imidazol-5-yl)propanoate;hydrochloride . The molecular weight of the compound is 332.23 .

Physical And Chemical Properties Analysis

Bzl-his-ome 2hcl has a molecular weight of 332.23 . The compound is stored at room temperature .

Aplicaciones Científicas De Investigación

Biochemistry: Enzyme Catalysis

Bzl-his-ome 2hcl: has been studied for its role in enzyme catalysis, particularly in the context of peptide synthesis. It acts as a substrate mimic and can be used to study the mechanism of peptide bond formation. The compound’s structure allows it to interact with the active sites of enzymes, providing insights into enzyme specificity and catalytic efficiency .

Pharmacology: β-Glucosidase Inhibition

In pharmacology, Bzl-his-ome 2hcl is recognized as an inhibitor of β-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition is significant for therapeutic strategies targeting diabetes and other metabolic disorders, as it can influence glucose levels and insulin response .

Organic Synthesis: Peptide Bond Formation

The compound is utilized in organic synthesis, particularly in the formation of peptide bonds. Its protected histidine moiety is valuable in stepwise peptide construction, where the benzyl group serves as a protective group that can be removed under specific conditions without affecting the rest of the peptide structure .

Analytical Chemistry: Chromatography Standards

Bzl-his-ome 2hcl: serves as a standard in analytical techniques like chromatography. Its well-defined structure and properties make it an ideal compound for calibrating instruments and validating analytical methods, ensuring accuracy and precision in chemical analysis .

Medicinal Chemistry: Drug Design

In medicinal chemistry, the compound is used in drug design and discovery. Its structure can be modified to create new molecules with potential therapeutic effects. It serves as a building block for designing histidine analogs that can interact with various biological targets .

Chemical Engineering: Process Optimization

Lastly, in chemical engineering, Bzl-his-ome 2hcl is involved in process optimization. Its stable structure under different conditions makes it a candidate for studying reaction kinetics and thermodynamics, which is crucial for scaling up chemical processes from the lab to industrial production .

Safety and Hazards

Mecanismo De Acción

Target of Action

Bzl-his-ome 2hcl is primarily a β-glucosidase inhibitor . β-glucosidase is an enzyme that catalyzes the hydrolysis of the glycosidic bonds to terminal non-reducing residues in oligosaccharides and polysaccharides, and thus plays a crucial role in carbohydrate metabolism.

Mode of Action

The compound interacts with β-glucosidase, inhibiting its function . .

Biochemical Pathways

As a β-glucosidase inhibitor, Bzl-his-ome 2hcl affects the carbohydrate metabolism pathway by inhibiting the breakdown of complex carbohydrates

Propiedades

IUPAC Name |

methyl (2S)-2-(benzylamino)-3-(1H-imidazol-5-yl)propanoate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2.2ClH/c1-19-14(18)13(7-12-9-15-10-17-12)16-8-11-5-3-2-4-6-11;;/h2-6,9-10,13,16H,7-8H2,1H3,(H,15,17);2*1H/t13-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSACUQIXYWWVRO-GXKRWWSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)NCC2=CC=CC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CN=CN1)NCC2=CC=CC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bzl-his-ome 2hcl | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.